1-(5-chloro-2-methylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
CAS No.: 862828-13-5
Cat. No.: VC7709904
Molecular Formula: C21H18ClN3O
Molecular Weight: 363.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862828-13-5 |
|---|---|
| Molecular Formula | C21H18ClN3O |
| Molecular Weight | 363.85 |
| IUPAC Name | 1-(5-chloro-2-methylphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C21H18ClN3O/c1-3-10-24-18-7-5-4-6-17(18)23-21(24)15-11-20(26)25(13-15)19-12-16(22)9-8-14(19)2/h1,4-9,12,15H,10-11,13H2,2H3 |
| Standard InChI Key | MMYKOMFQHHQVRN-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC#C |
Introduction
The compound 1-(5-chloro-2-methylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule that combines elements of benzimidazole and pyrrolidinone structures. This compound is not directly referenced in the provided search results, but its components suggest potential applications in medicinal chemistry due to the presence of benzimidazole, which is known for its biological activity.
Synthesis and Potential Applications
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Synthesis: The synthesis of such compounds typically involves multi-step reactions, including N-alkylation and N-acylation, similar to methods used for benzimidazole derivatives . The incorporation of a propynyl group could involve alkylation reactions.
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Biological Activity: Benzimidazoles are known for their antimicrobial, antiviral, and anticancer properties . The addition of a pyrrolidinone ring could enhance solubility or modify biological activity, potentially targeting specific enzymes or receptors.
Research Findings and Data
| Compound Type | Biological Activity | Reference |
|---|---|---|
| Benzimidazoles | Antimicrobial, Antiviral, Anticancer | |
| Pyrrolidinones | Various biological activities depending on substitution | General knowledge |
Future Directions
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Synthetic Chemistry: Developing efficient synthesis methods for this compound could involve optimizing reaction conditions for N-alkylation and N-acylation steps.
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Biological Evaluation: In vitro and in vivo studies would be necessary to assess its antimicrobial, anticancer, or other potential biological activities.
Given the absence of specific information on this compound in the search results, the discussion is based on related chemical structures and general principles of medicinal chemistry.
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